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molecular formula C10H9NO B167061 8-Hydroxyquinaldine CAS No. 826-81-3

8-Hydroxyquinaldine

Cat. No. B167061
M. Wt: 159.18 g/mol
InChI Key: NBYLBWHHTUWMER-UHFFFAOYSA-N
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Patent
US06211196B1

Procedure details

7.50 g (47.0 mmol) of 8-hydroxy-2-methylquinoline were hydrogenated in an autoclave in the presence of 0.75 g of PtO2 in 60 ml of methanol at 4 bar of H2 and a temperature of 50° C. for 24 h. The reaction solution was filtered, and the filtrate was concentrated to dryness. The residue of 2-methyl-8-hydroxy-1,2,3,4-tetrahydroquinoline obtained was dissolved in 60 ml of ethanol, 3.85 ml of 37% strength formaldehyde solution and 1.1 g of Pd/C (10% strength) were added, and the reaction mixture obtained was hydrogenated in an autoclave at 4 bar of H2 and a temperature of 50° C. again for 24 h. It was filtered, the filtrate was concentrated, and the residue was purified by chromatography on SiO2 (EA/n-heptane 1:4). 1.56 g of the title compound were obtained.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.75 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[CH:8]=[CH:7]2>CO.O=[Pt]=O>[CH3:12][CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:2]([OH:1])[CH:3]=[CH:4][CH:5]=2)[NH:10]1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(=NC12)C
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.75 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1NC2=C(C=CC=C2CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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